molecular formula C22H31NO2 B018487 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol CAS No. 200801-70-3

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Cat. No. B018487
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep processes, including asymmetric synthesis to achieve specific stereochemistries. For instance, asymmetric synthesis of 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a related compound, was described, highlighting the importance of achieving desired diastereomeric ratios and absolute configurations for further studies of metabolic processes (Shetty & Nelson, 1988).

Molecular Structure Analysis

Structural analysis of alkylaminophenol compounds, which are closely related to the compound of interest, has been performed using spectroscopic methods (FTIR, NMR) and supported by computational studies. These analyses provide insight into electronic and structural properties, bond lengths, angles, and energies, contributing to a comprehensive understanding of the molecule's architecture (Ulaş, 2021).

Chemical Reactions and Properties

Copper(I)-catalyzed reactions have been utilized for synthesizing phenol derivatives, demonstrating the versatility of copper catalysis in promoting C-S coupling and C-H functionalization. This method exemplifies a strategy for generating compounds with phenol functionalities through efficient and selective reactions (Xu et al., 2010).

Physical Properties Analysis

Understanding the physical properties of chemical compounds is crucial for their application in material science and pharmaceuticals. The synthesis and structural determination of compounds similar to 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can provide essential data on melting points, solubility, and crystal structure, which are vital for predicting their behavior in various environments.

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity and stability, of phenol derivatives involves examining their interactions with other molecules and their potential for forming hydrogen bonds, which significantly influence their chemical behavior and applications. For example, the study of nitro-substituted phenolates highlighted the solvatochromism phenomenon, offering insights into solute-solvent interactions and the potential use of such compounds as solvatochromic switches (Nandi et al., 2012).

Scientific Research Applications

  • Biological Significance and Spectroscopic Studies : The molecule 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a related compound, is recognized for its biological importance as an alkylaminophenol. It has been subjected to theoretical and experimental investigations, including synthesis, spectroscopic studies (FTIR, UV, NMR), and nonlinear optics (NLO) analysis, highlighting its potential in various scientific fields (Ulaş, 2021).

  • Stimulation of DNA Synthesis : Research has shown that compounds like Isoproterenol and its analogs, which bear structural similarities to the mentioned compound, require hydroxyl groups on the phenyl ring. These groups are crucial for stimulating DNA synthesis and cell division in specific biological systems, such as mouse salivary glands (Labows, Swern, & Baserga, 1971).

  • Pharmaceutical Application in Overactive Bladder Treatment : The compound has been utilized in the synthesis of fesoterodine, a muscarinic antagonist used in treating overactive bladder. This is achieved through an amine-promoted Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol, demonstrating its significance in pharmaceutical manufacturing (Dirat et al., 2011).

  • Optical Device Applications : A study on novel chalcone derivative compounds, which may include similar structural features, revealed their potential for use in optical devices. These compounds exhibit a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for applications such as optical limiters (Rahulan et al., 2014).

  • Catalytic and Synthetic Chemistry : In catalytic and synthetic chemistry, compounds structurally related to 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol have been synthesized and studied for various applications. This includes the selective synthesis of 4-(Hydroxymethyl)phenol from phenol and formaldehyde using hydroxypropyl cyclodextrins as catalysts, showcasing its utility in fine chemical synthesis (Komiyama, 1989).

properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432981
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

CAS RN

200801-70-3
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 2
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 3
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 5
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 6
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Citations

For This Compound
8
Citations
이경미 - 2017 - repository.hanyang.ac.kr
Fesoterodine, one of the therapeutics for overactive bladder, functions as a prodrug in vivo, with high efficacy and good tolerability. Additionally, it requires fewer doses. Our group …
Number of citations: 0 repository.hanyang.ac.kr
O Dirat, AJ Bibb, CM Burns… - … Process Research & …, 2011 - ACS Publications
We report the discovery and optimization of an amine-promoted Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol. This reaction has been used successfully on …
Number of citations: 17 pubs.acs.org
MS Sangoi, V Todeschini, M Steppe - Talanta, 2011 - Elsevier
In the present study, a rapid validated stability-indicating LC method was established and comprehensive stress testing of fesoterodine was carried out according to ICH guidelines. …
Number of citations: 31 www.sciencedirect.com
MS Sangoi, V Todeschini, GK Goelzer… - Journal of Photochemistry …, 2013 - Elsevier
Fesoterodine (FESO) is a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome. The aim of this work was to study the photodegradation of FESO, to …
Number of citations: 8 www.sciencedirect.com
DRP Guay - Aging Health, 2009 - Future Medicine
Anticholinergic drugs are the mainstay of therapy of overactive bladder. Overactive bladder is defined by the presence of urinary urgency, with or without incontinence, usually …
Number of citations: 3 www.futuremedicine.com
이영은 - 2015 - repository.hanyang.ac.kr
페소테로딘(Fesoterodine), (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenylacetate,은 방광염치료제에 사용되는 muscarinic receptor antagonist로서 톨테로딘(…
Number of citations: 0 repository.hanyang.ac.kr
P Allegrini, SD Milanese
Number of citations: 0
K Erdeová - 2017 - dspace.cuni.cz
Cílem této diplomové práce byl vývoj a validace metody pro hodnocení čistoty a stability fesoterodinu pomocí vysokoúčinné kapalinové chromatografie (HPLC). Vývoj HPLC metody byl …
Number of citations: 0 dspace.cuni.cz

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